molecular formula C7H14O3 B8040314 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol CAS No. 6322-38-9

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol

Cat. No.: B8040314
CAS No.: 6322-38-9
M. Wt: 146.18 g/mol
InChI Key: RHJVOXVZDICNKG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a sweet odor and is soluble in water and many organic solvents. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol typically involves the reaction of propanol with hydrogen peroxide to form propanal. This is followed by an acid-catalyzed reaction with hydrogen peroxide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1,3-dioxan-2-yl)propan-2-ol: Similar in structure but with a different ring size.

    ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different substituents.

    (2-Methyl-1,3-dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester: A more complex ester derivative.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(2,8)7(3)9-4-5-10-7/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVOXVZDICNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283440
Record name 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-38-9
Record name NSC31515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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